molecular formula C16H14N2O2S2 B2939955 N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide CAS No. 268733-41-1

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide

Cat. No. B2939955
CAS RN: 268733-41-1
M. Wt: 330.42
InChI Key: FEAXCDZKIMVGDA-UHFFFAOYSA-N
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Description

“N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide” is a chemical compound with the molecular formula C15H12N2O2S2 . It has an average mass of 316.398 Da and a monoisotopic mass of 316.034027 Da .


Synthesis Analysis

The synthesis of similar compounds involves heating thiophene-2-carboxamides in formic acid . This process yields thieno[3,2-d]pyrimidin-4-ones in excellent yields (80-98%) . The IR spectra of these compounds reveal the disappearance of NH2/NH bands of the precursor thiophene derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N3OS/c1-5-6(2)15-10-8(5)9(14)12-7(13-10)3-4-11/h3,13H,1-2H3, (H,12,14) . This code provides a detailed description of the molecule’s structure, including the positions of atoms and the connectivity between them.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds undergo reactions with triethyl orthoformate, acetic anhydride, or nitrous acid to form various derivatives .

Scientific Research Applications

Cardiotonic Activity

  • Research has shown that derivatives of the compound exhibit potent positive inotrope effects in dogs. For instance, compounds like LY195115 have been identified as highly potent and long-acting oral inotropes (Robertson et al., 1986).

Anticancer Activities

  • Certain derivatives of the compound have been synthesized and tested for their anticancer activities. They showed significant activity against melanoma-type cell lines and other cancer types, suggesting potential applications in cancer treatment (Duran & Demirayak, 2012).

Chemical Properties and Synthesis

  • Studies have been conducted on the chemical properties and synthesis of related compounds. For example, the acidity constants (pKa) of certain acetamide derivatives were determined, which is crucial for understanding their chemical behavior (Duran & Canbaz, 2013).

Solvent Influence in Synthesis

  • The influence of solvent and substituents on the reaction of related thioacetamides has been examined. This research is essential for optimizing the synthesis of such compounds (Obydennov et al., 2013).

Pharmacological Evaluation

  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs of the compound were evaluated for their glutaminase inhibitory effects, indicating potential applications in pharmacology (Shukla et al., 2012).

Herbicide Analysis

  • The compound and its derivatives have been analyzed for their presence in natural water, contributing to environmental monitoring and safety (Zimmerman et al., 2002).

Antibacterial Activity

  • Synthesized derivatives have been evaluated for their antibacterial activities, showing promising results against various bacterial strains. This underscores the potential of these compounds in developing new antibacterial agents (Almajan et al., 2010).

Further Research Applications

properties

IUPAC Name

N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-9-10(2)21-14-13(9)15(20)22-16(18-14)17-12(19)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAXCDZKIMVGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)SC(=N2)NC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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